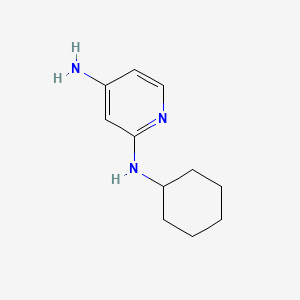

N2-cyclohexylpyridine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-cyclohexylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKCYNGMFFMNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) of Halopyridines

The first step typically involves reacting 2-chloro-4-nitropyridine with cyclohexylamine. This reaction proceeds via NAS, where the chlorine atom at the 2-position is displaced by the cyclohexylamine nucleophile. The nitro group at the 4-position remains intact during this step, yielding N2-cyclohexyl-4-nitropyridin-2-amine as an intermediate.

Reaction Conditions :

-

Solvent : Ethanol or dimethylformamide (DMF).

-

Temperature : 80–100°C under reflux.

-

Stoichiometry : A 1:1 molar ratio of 2-chloro-4-nitropyridine to cyclohexylamine, though excess amine (3 eq.) is often used to drive the reaction to completion.

-

Workup : The crude product is washed with citric acid to remove unreacted cyclohexylamine, followed by purification via recrystallization (ethyl acetate/n-hexane).

Catalytic Reduction of Nitro Intermediates

The nitro group in N2-cyclohexyl-4-nitropyridin-2-amine is reduced to an amine using palladium-on-carbon (Pd/C) and hydrazine hydrate under inert conditions. This step is critical for achieving the final diamine structure.

Reduction Protocol :

-

Catalyst : 10% Pd/C (0.1 g per 500 mg substrate).

-

Reducing Agent : Hydrazine hydrate (4–5 mL).

-

Solvent : Ethanol.

-

Conditions : Reflux for 7–8 hours under nitrogen.

-

Yield : 57–67% (extrapolated from analogous reductions of 2,3-diamines).

Optimization of Catalytic Reduction

The reduction step’s efficiency depends on catalyst loading, solvent choice, and reaction duration. Comparative studies on analogous systems reveal the following trends:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (Pd/C) | 10 wt% | Maximizes nitro-to-amine conversion |

| Hydrazine Hydrate | 4–5 mL | Prevents over-reduction |

| Solvent | Ethanol | Enhances solubility of intermediates |

| Temperature | 78°C (reflux) | Balances reaction rate and side reactions |

Challenges :

-

Byproduct Formation : Over-reduction or dehalogenation may occur if excess hydrazine is used.

-

Catalyst Poisoning : Residual amines can adsorb onto Pd/C, necessitating rigorous washing with citric acid.

Alternative Synthetic Approaches

Electrochemical Synthesis

While electrochemical methods are established for sulfonamides, their application to pyridine diamines remains underexplored. Indirect electrolysis using mediators like iodide salts could theoretically oxidize intermediates, but no direct examples exist for this compound.

Metal-Catalyzed Cross-Coupling

Palladium- or nickel-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) could theoretically install the cyclohexyl group. However, these methods require pre-functionalized pyridines (e.g., boronic esters), increasing synthetic complexity.

Characterization and Validation

Synthetic products are validated using:

-

1H/13C NMR : Confirms substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm; pyridine aromatic protons at δ 6.7–8.5 ppm).

-

FTIR : N-H stretches at 3395 cm⁻¹ and C-N vibrations at 1722 cm⁻¹.

-

Elemental Analysis : Matches theoretical values for C11H17N3 (C: 69.08%, H: 8.96%, N: 21.96%).

Industrial-Scale Considerations

Large-scale production faces hurdles in:

-

Cost of 2-Chloro-4-Nitropyridine : Limited commercial availability necessitates in-house synthesis via nitration of 2-chloropyridine.

-

Catalyst Recovery : Pd/C reuse protocols are critical for cost efficiency.

-

Waste Management : Hydrazine byproducts require neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions: N2-cyclohexylpyridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with various functional groups attached to the amino groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

N2-cyclohexylpyridine-2,4-diamine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, substituted derivatives have shown efficacy against human cancer stem cells, which are often responsible for tumor recurrence and resistance to conventional therapies. These compounds may sensitize tumors to other treatments such as chemotherapy and radiation therapy .

Diacylglycerol Acyltransferase Inhibition:

This compound is also being studied as a potential inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme involved in lipid metabolism. Inhibitors of DGAT are being explored for their therapeutic effects on metabolic disorders such as obesity and type II diabetes, suggesting that this compound could play a role in managing these conditions .

Catalysis

Ligand Applications:

this compound can function as a ligand in various catalytic processes. Its ability to coordinate with transition metals enhances the selectivity and efficiency of reactions such as cross-coupling and asymmetric synthesis. This is particularly relevant in the pharmaceutical industry where the synthesis of chiral compounds is crucial .

Table 1: Catalytic Reactions Utilizing this compound

Material Science

Nanoparticle Synthesis:

The compound may also be involved in the development of functionalized nanoparticles. Its interaction with metal ions can create metal-polyphenol networks that are useful for drug delivery systems and bioimaging applications. This versatility highlights its importance in advancing nanotechnology for biomedical applications .

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results demonstrated a significant reduction in cell viability and increased apoptosis markers compared to control groups, indicating its potential as a therapeutic agent .

Case Study 2: DGAT Inhibition

Research focusing on the inhibition of DGAT by this compound showed promising results in reducing triglyceride levels in vitro. This suggests that the compound could be further developed into a medication for managing metabolic disorders .

Mechanism of Action

The mechanism of action of N2-cyclohexylpyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Diamines

2-N-Phenylpyridine-2,4-diamine

- Structure : Substituted with a phenyl group at N2 instead of cyclohexyl.

- Molecular Weight : 185.22 g/mol (C₁₁H₁₁N₃) .

- Key Differences :

- The phenyl group enhances aromatic stacking interactions but reduces solubility in polar solvents compared to the cyclohexyl group.

- Cyclohexyl substitution may improve bioavailability due to reduced metabolic degradation of aliphatic vs. aromatic groups.

2-Chloro-5-nitropyridin-4-amine

- Structure: Nitro and chloro substituents on pyridine, with an amino group at position 3.

- Applications : Intermediate in heterocyclic drug synthesis (e.g., cytokine inhibitors) .

- Key Differences: Nitro and chloro groups increase electrophilicity, enhancing reactivity in substitution reactions. Lacks the dual amino functionality of N2-cyclohexylpyridine-2,4-diamine, limiting its utility in coordination chemistry.

Pyrimidine-Based Diamines

Diaveridine (5-[(3,4-Diethoxyphenyl)methyl]-pyrimidine-2,4-diamine)

- Structure: Pyrimidine core with diaminos at 2,4-positions and a substituted benzyl group.

- Applications : Antiprotozoal agent; inhibits dihydrofolate reductase .

- Key Differences :

- Pyrimidine rings exhibit stronger coordination to metal ions than pyridine, enhancing biological activity in enzyme inhibition.

- Bulkier substituents (diethoxyphenyl) reduce cell membrane permeability compared to cyclohexyl.

N4-(1-(Aminomethyl)cyclohexyl)-2-chloropyrimidine-4,5-diamine

- Structure: Pyrimidine with chlorination and cyclohexyl-aminomethyl substitution.

- Synthesis : Produced via TFA-mediated deprotection of tert-butyl carbamate intermediates .

- Key Differences: Chlorine at position 2 increases electrophilic reactivity, enabling cross-coupling reactions. The aminomethyl-cyclohexyl group introduces a charged moiety, altering solubility and pharmacokinetics.

Triazine-Based Derivatives

(E)-N2,N2-Dimethyl-6-styryl-1,3,5-triazine-2,4-diamine

- Structure: Triazine core with styryl and dimethylamino groups.

- Applications : Intermediate in OLED emitter synthesis (e.g., PTZ-TRZ) .

- Key Differences :

- Triazines have higher electron deficiency than pyridines, favoring charge transport in electronic applications.

- Styryl groups enable π-conjugation, critical for luminescence properties irrelevant to this compound.

Bicyclic DNA Intercalators

ICI (8-(Chloromethyl)-9'-purine-2,6-diamine) and IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine)

- Structure : Bicyclic cores with diamine substituents.

- Applications : DNA intercalation and antitumor activity .

- Key Differences: Bicyclic systems (purine/pyridopyrimidine) exhibit superior DNA intercalation due to enhanced planarity and surface area. this compound’s monocyclic structure may limit intercalation efficiency but improve synthetic accessibility.

Comparative Data Table

Research Findings and Implications

- Bioactivity : Pyrimidine derivatives (e.g., diaveridine) show stronger enzyme inhibition than pyridine analogs due to metal coordination .

- Solubility : Aliphatic substituents (cyclohexyl) improve solubility in lipid-rich environments compared to aromatic groups .

- Electronics : Triazine derivatives outperform pyridines in OLEDs due to higher electron mobility .

- DNA Intercalation: Bicyclic diamines (IC5) are more effective than monocyclic analogs, but synthetic complexity limits scalability .

Biological Activity

N2-Cyclohexylpyridine-2,4-diamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects. We will also explore relevant case studies and summarize key research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with a cyclohexyl group and two amino groups at the 2 and 4 positions. This unique structure contributes to its biological activity by allowing interaction with various molecular targets.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. The compound's interactions may inhibit or enhance certain biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition zones against resistant strains such as E. cloacae.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| E. cloacae | 18 |

These results suggest that the compound may have potential as an antimicrobial agent, particularly in treating infections caused by resistant bacteria .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

The mechanism appears to involve the inhibition of key signaling pathways that regulate cell proliferation and survival .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacteria using the agar diffusion method. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

- Cancer Cell Line Study : Another study assessed the effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in MCF-7 cells through caspase activation pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that variations in the cyclohexyl substituent and the positioning of amino groups can enhance or diminish its effectiveness against target organisms or cells.

Key Findings from SAR Studies:

- Substituent Variability : Modifying the cyclohexyl group to include different alkyl chains has been shown to increase antimicrobial potency.

- Amino Group Positioning : The placement of amino groups at positions 2 and 4 on the pyridine ring is crucial for maintaining biological activity; alterations can lead to reduced efficacy .

Q & A

Q. What are the recommended synthetic routes for N2-cyclohexylpyridine-2,4-diamine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., N4-cyclopropylpyrimidine-2,4-diamine) are synthesized by reacting a diaminopyridine/pyrimidine precursor with cyclohexylamine under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of precursor to cyclohexylamine) and inert conditions (N₂ atmosphere) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 235.2) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to verify stoichiometry .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

| Property | Conditions | Details |

|---|---|---|

| Solubility | Polar solvents (DMF, DMSO) | >50 mg/mL at 25°C |

| Aqueous buffers (pH 7.4) | <1 mg/mL; requires surfactants | |

| Stability | Storage (long-term) | −20°C, desiccated, inert atmosphere |

| Thermal decomposition | Stable up to 150°C (TGA data) |

Q. How can researchers screen for biological activity in this compound?

- Methodological Answer : Initial screens should include:

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cancer Cell Viability : MTT assays on human cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize with 10% acetic acid before incineration .

- Toxicology Note : Limited data available; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents) and avoid skin contact .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect the bioactivity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require:

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict electronic effects of substituents (e.g., nitro, methoxy) on binding affinity .

- In Vitro Testing : Compare IC₅₀ values of derivatives (e.g., 5-nitro vs. 6-methyl analogs) against target enzymes .

- Data Table :

| Substituent | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| -H (Parent) | Kinase X | 25.3 | |

| -NO₂ | Kinase X | 12.7 | |

| -OCH₃ | Kinase X | 48.9 |

Q. How can contradictory data in solubility or bioactivity studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Synthetic Variability : Batch-to-batch impurities (e.g., residual solvents); validate via HPLC-MS .

- Assay Conditions : pH/temperature effects on solubility (e.g., use DLS for aggregation analysis) .

- Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies are recommended for toxicological profiling of this compound in preclinical studies?

- Methodological Answer :

- In Vivo Models : Acute toxicity in zebrafish embryos (LC₅₀ at 72 hpf) .

- Genotoxicity : Ames test (TA98/TA100 strains ± metabolic activation) .

- Metabolite Identification : LC-MS/MS to detect hepatic metabolites (e.g., hydroxylation, glucuronidation) .

Q. How does this compound interact with biological targets at the molecular level?

- Methodological Answer : Use:

- Molecular Docking : AutoDock Vina to simulate binding to kinase ATP pockets (PDB ID: 1ATP) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .

- X-ray Crystallography : Co-crystallize with target proteins (e.g., CDK2) to resolve binding modes .

Q. What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?

- Methodological Answer :

- Challenge : Hydrolysis of the cyclohexylamine group at pH > 8.0 .

- Mitigation : Formulate as a prodrug (e.g., acetyl-protected amine) or use nanoencapsulation (PLGA nanoparticles) .

- Accelerated Stability Testing : 40°C/75% RH for 4 weeks; monitor degradation via UPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.